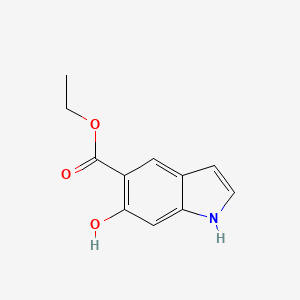

Ethyl 6-hydroxy-1H-indole-5-carboxylate

Description

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

ethyl 6-hydroxy-1H-indole-5-carboxylate |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)8-5-7-3-4-12-9(7)6-10(8)13/h3-6,12-13H,2H2,1H3 |

InChI Key |

KMLWKKDDMCQPMI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C2C(=C1)C=CN2)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Several methods have been reported for the synthesis of ethyl 6-hydroxy-1H-indole-5-carboxylate or closely related derivatives. These methods primarily involve multi-component reactions, catalyst-free condensations, and selective functional group transformations.

Multi-Component Catalyzed Synthesis Using Scandium Triflate in Glycerol

A notable approach involves a three-component reaction catalyzed by scandium triflate (Sc(OTf)3) in glycerol solvent at 80 °C for 8 hours. The reaction combines 2-hydroxyacetophenone derivatives, methyl acetoacetate, and 1-methylpyrrole to form indole esters including this compound analogs.

- Reaction Conditions:

- Catalyst: Sc(OTf)3 (10–15 mol%)

- Solvent: Glycerol

- Temperature: 80 °C

- Time: 8 hours

- Yields: Total yields of indole derivatives (including 5a and 6a analogs) reach approximately 81–83%, with molar ratios of regioisomers varying between 1:0.25 and 1:0.66.

- Isolation: Products are isolated by column chromatography using petroleum ether/ethyl acetate mixtures.

The mechanism involves initial formation of an intermediate from 2-hydroxyacetophenone and pyrrole, followed by attack of the 1,3-dicarbonyl compound and subsequent cyclization, hydrolysis, dehydration, and aromatization to yield the hydroxyindole ester.

Catalyst-Free Synthesis via Condensation of Carboxymethyl Cyclohexadienones and Amines

An efficient catalyst-free methodology synthesizes 6-hydroxy indoles through condensation of carboxymethyl cyclohexadienones with primary amines. This process involves:

- Formation of an enamine intermediate by condensation of the carboxymethyl group with an amine.

- Intramolecular aza-Michael addition to the cyclohexadienone moiety.

- Rearomatization to yield the 6-hydroxy indole scaffold.

This method is versatile, accommodating anilines, aliphatic amines, and even ammonia, providing a green and straightforward route to hydroxyindole esters without metal catalysts.

Enamine-Mediated Synthesis Using Quinones and Calcium Iodide Catalyst

Another approach involves three steps:

- Enamine Formation: Ethyl acetoacetate reacts with a primary amine under ultrasonic irradiation with catalytic acetic acid.

- Cyclization: The enamine reacts with benzoquinone or naphthoquinone in the presence of calcium iodide catalyst at reflux for 1 hour, forming 5-hydroxyindole carboxylic esters.

- Hydrolysis: Ester cleavage under basic conditions yields the corresponding 5-hydroxyindole carboxylic acids.

This method provides access to hydroxyindole esters structurally related to this compound, with good control over substitution patterns.

Functional Group Transformations and Halogenation Routes

Halogenation of indole esters followed by selective substitution can lead to hydroxyindole derivatives:

- For example, ethyl 5-acetoxy-1,2-dimethylindole-3-carboxylate undergoes bromination to give ethyl 5-acetoxy-6-bromo indole derivatives.

- Subsequent aminomethylation and hydrolysis steps yield hydroxyindole carboxylates.

- Reaction conditions include bromine in tetrachloromethane under reflux, followed by isolation of crystalline products.

Comparative Summary of Preparation Methods

| Methodology | Key Reagents/Conditions | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|

| Scandium triflate catalyzed MCR in glycerol | 2-Hydroxyacetophenone, methyl acetoacetate, pyrrole | Sc(OTf)3 (10–15 mol%) | 81–83 | Mild conditions, regioisomeric mixture formed |

| Catalyst-free condensation | Carboxymethyl cyclohexadienones, primary amines | None | Moderate | Green, no metal catalyst, broad amine scope |

| Enamine + quinone + CaI2 | Ethyl acetoacetate, primary amine, benzoquinone | CaI2 (5 mol%) | Good | Ultrasonic enamine formation, reflux cyclization |

| Halogenation + aminomethylation | Indole esters, bromine, amines | None (reflux conditions) | ~70–85 | Multi-step, halogenation followed by substitution |

Detailed Research Findings and Notes

- The scandium triflate catalyzed route benefits from the use of glycerol as a green solvent and mild temperature, offering an efficient pathway to hydroxyindole esters with good yields and selectivity.

- Catalyst-free condensation methods reduce metal contamination risks and allow for a broad substrate scope including α-chiral amines, enhancing synthetic utility.

- Enamine-mediated synthesis under ultrasonic irradiation improves reaction rates and yields, demonstrating the value of physical activation in organic synthesis.

- Halogenation strategies require careful temperature control to avoid side reactions but enable functionalization at specific indole ring positions, useful for further derivatization.

Chemical Reactions Analysis

Ethyl 6-hydroxy-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, such as alcohols or amines.

Substitution: It can undergo electrophilic substitution reactions, particularly at the indole ring, due to the presence of electron-donating groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 6-hydroxy-1H-indole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including antiviral and anticancer agents.

Medicine: Its derivatives are investigated for their potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-hydroxy-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions or functional groups, significantly altering their physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Substituent Effects on Melting Points : Methoxy and halogen substituents (e.g., Cl, Br) increase melting points (>200°C) compared to hydroxy or ester groups, likely due to enhanced crystallinity .

Spectral Signatures :

- Hydroxy groups show broad O-H stretches in IR (~3200 cm⁻¹), while ester carbonyls exhibit sharp peaks near 1700 cm⁻¹ .

- Imidazole protons in NMR appear as distinct singlets (δ 7.5–8.0 ppm) .

Pharmacological Potential: Methyl 6-chloro-1H-indole-5-carboxylate derivatives have entered preclinical studies as anticancer agents, suggesting that ethyl 6-hydroxy analogs could be optimized for similar applications .

Q & A

Basic: What are the established synthetic routes for Ethyl 6-hydroxy-1H-indole-5-carboxylate?

Methodological Answer:

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous indole derivatives (e.g., ethyl 5-hydroxyindole-3-carboxylate) suggest common strategies:

- Esterification of hydroxy precursors : Hydroxyl groups on indole cores can be esterified using ethanol under acidic catalysis (e.g., concentrated H₂SO₄) .

- Friedländer reaction : For structurally similar compounds (e.g., ethyl 6-iodoquinoline-2-carboxylate), this method involves condensation of aminoaryl ketones with β-ketoesters, promoted by TMSCl .

- Multi-step functionalization : Introduce substituents via halogenation, formylation, or alkylation, followed by esterification or hydrolysis .

Characterization typically involves NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry to confirm ester and hydroxyl functionalities .

Basic: How is the compound structurally characterized, and what analytical techniques are critical for validation?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., ester methyl/methylene, indole NH, hydroxyl protons). For example, analogous compounds show ester COOR signals at δ 4.1–4.3 ppm (quartet) and NH protons at δ 10–12 ppm .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3200–3500 cm⁻¹ (hydroxyl O-H) confirm functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragment patterns (e.g., [M+H]⁺ for C₁₂H₁₁NO₃: theoretical 218.0817) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline derivatives .

Advanced: How can researchers optimize synthetic yield when conflicting data exist on reaction conditions?

Methodological Answer:

Conflicting yields may arise from solvent polarity, catalyst loading, or temperature variations. To resolve:

- Design of Experiments (DOE) : Systematically vary parameters (e.g., ethanol vs. DMF as solvents, 70°C vs. reflux) to identify optimal conditions .

- Catalyst Screening : Test alternatives to H₂SO₄ (e.g., p-toluenesulfonic acid, Lewis acids like ZnCl₂) for esterification efficiency .

- In-situ Monitoring : Use TLC or HPLC to track intermediate formation (e.g., 6-hydroxyhexanoate in multi-step syntheses) .

- Purification Protocols : Compare column chromatography vs. recrystallization (e.g., using DMF/acetic acid mixtures) to improve purity .

Advanced: How to address contradictions in spectral data interpretation for this compound derivatives?

Methodological Answer:

Discrepancies in NMR or IR data (e.g., unexpected splitting or missing peaks) require:

- Comparative Analysis : Cross-reference with structurally validated analogs (e.g., ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate) .

- Computational Modeling : Use DFT calculations to predict chemical shifts (e.g., Gaussian09 with B3LYP/6-31G**) and validate experimental spectra .

- Deuterium Exchange : Confirm labile protons (e.g., NH or OH) by treating samples with D₂O and re-acquiring NMR .

- Multi-technique Validation : Combine 2D NMR (COSY, HSQC) and HRMS to resolve ambiguous assignments .

Advanced: What experimental approaches assess the stability of this compound under varying conditions?

Methodological Answer:

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures and identify volatile byproducts .

- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C; monitor ester hydrolysis via HPLC .

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track degradation products .

- Oxidative Stress Testing : Use H₂O₂ or radical initiators (e.g., AIBN) to evaluate susceptibility to oxidation .

Advanced: How to investigate structure-activity relationships (SAR) for biological activity in Ethyl 6-hydroxyindole derivatives?

Methodological Answer:

- Functional Group Modulation : Synthesize analogs with substitutions at positions 5 (hydroxyl), 6 (halogens), or ester groups. For example, replace ethyl with methyl esters to study pharmacokinetic effects .

- Enzyme Inhibition Assays : Test derivatives against targets like 5-lipoxygenase or COX-2 using fluorometric or colorimetric assays (e.g., LOX-ChemoKit) .

- Molecular Docking : Use AutoDock Vina to predict binding modes with active sites (e.g., indole ring interactions with hydrophobic pockets) .

- ADMET Profiling : Assess solubility (shake-flask method), permeability (Caco-2 cells), and metabolic stability (microsomal incubation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.